
(3-(1-(2-fluoroethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(1-(2-Fluoroethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine (FEPMA) is a small molecule that has been studied extensively for its potential as a therapeutic agent. FEPMA has been found to have a wide range of applications, from cancer therapy to cardiovascular disease treatment. FEPMA has already been synthesized and used in research studies, and its potential for further development is promising.
Wissenschaftliche Forschungsanwendungen
Novel Cytotoxic Agents
A series of compounds, including those with the 1,3,4-oxadiazole moiety, were synthesized and assessed for their anti-tumor potential against several cancer cell lines through MTT assay. Some compounds demonstrated cytotoxic activity comparable or superior to the reference drug doxorubicin. Notably, a compound identified as 5n showed significant potency against MCF-7 cells, being four times more potent than doxorubicin, indicating the potential of such derivatives in cancer treatment (Ramazani et al., 2014).
Herbicidal Activity
Research into 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring has revealed moderate to high levels of herbicidal activity against various weeds, with specific compounds demonstrating potent activity without causing crop injury. This highlights the potential application of oxadiazole derivatives in developing new herbicides (Tajik & Dadras, 2011).
Antimicrobial and Antiinflammatory Activities
Derivatives of 1,3,4-oxadiazoles have been synthesized and studied for their antimicrobial and antiinflammatory activities. These compounds have shown promising results in various assays, indicating their potential as templates for developing new drugs with antimicrobial and antiinflammatory properties. For example, compounds synthesized from 4-/5-/6-/7-nitro/5-fluoro/chloro/bromoindole-2-carbohydrazides exhibited moderate to good antiproliferative activity, suggesting their utility in drug development processes (Narayana et al., 2009).
Anticancer Activity
The 1,2,4-oxadiazole derivatives have been subjected to 3D QSAR studies and synthesized for evaluating their anticancer activity against different cancer cell lines. These studies have enabled the identification of compounds with potent anticancer properties, offering insights into the structural requirements for enhanced activity and paving the way for the development of new anticancer drugs (Vaidya et al., 2020).
Eigenschaften
IUPAC Name |
[3-[1-(2-fluoroethyl)pyrrol-2-yl]-1,2,4-oxadiazol-5-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN4O/c10-3-5-14-4-1-2-7(14)9-12-8(6-11)15-13-9/h1-2,4H,3,5-6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQKIRRIAWKDCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C2=NOC(=N2)CN)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

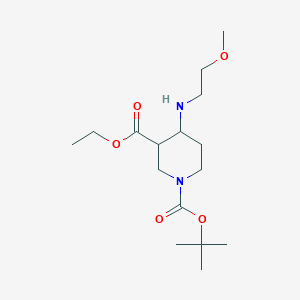
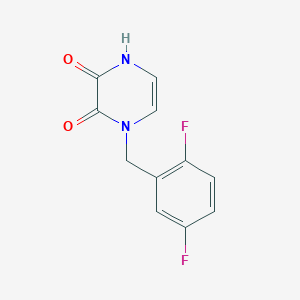
![2-(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1478634.png)
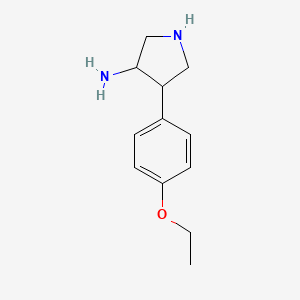
![6-Methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478638.png)
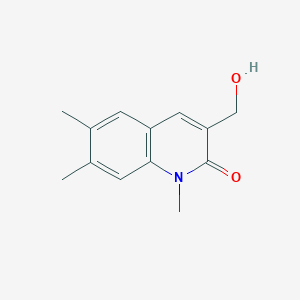
![1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478641.png)
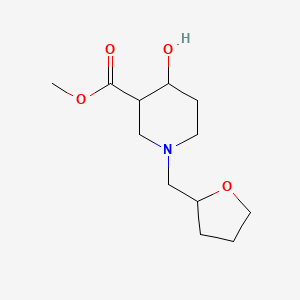

![7-Oxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478647.png)
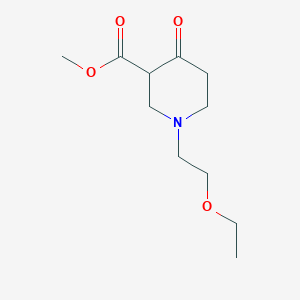
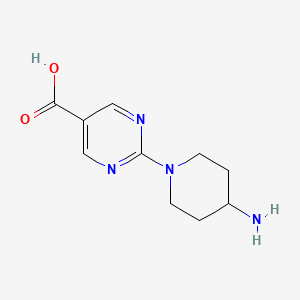
![1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478650.png)
![4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478651.png)